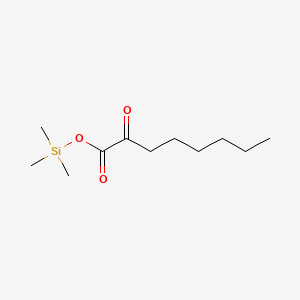
Trimethylsilyl 2-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxooctanoic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of octanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxooctanoic acid trimethylsilyl ester can be synthesized through the esterification of 2-oxooctanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of 2-oxooctanoic acid trimethylsilyl ester involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxooctanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-oxooctanoic acid and trimethylsilanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: 2-Oxooctanoic acid and trimethylsilanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-Oxooctanoic acid trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of metabolic pathways involving fatty acids.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-oxooctanoic acid trimethylsilyl ester involves its reactivity as an ester. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid trimethylsilyl ester: Similar structure but lacks the oxo group.
2-Oxooctanoic acid: The parent compound without the trimethylsilyl ester group.
Trimethylsilyl esters of other fatty acids: Similar esters with different fatty acid chains.
Uniqueness
2-Oxooctanoic acid trimethylsilyl ester is unique due to the presence of both the oxo group and the trimethylsilyl ester, which provides specific reactivity and stability. This combination makes it particularly useful in synthetic and analytical applications.
Propriétés
Numéro CAS |
74367-74-1 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
trimethylsilyl 2-oxooctanoate |
InChI |
InChI=1S/C11H22O3Si/c1-5-6-7-8-9-10(12)11(13)14-15(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
QFYWLKHRYDIOSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
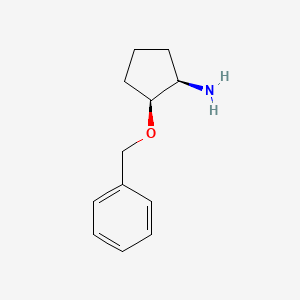
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
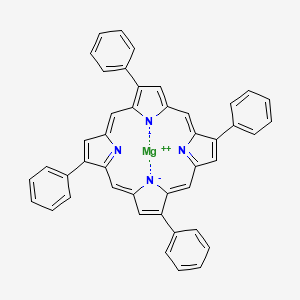
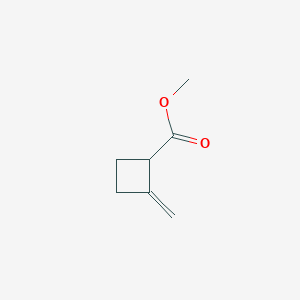

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
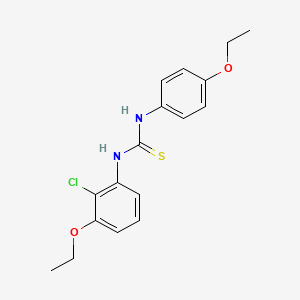
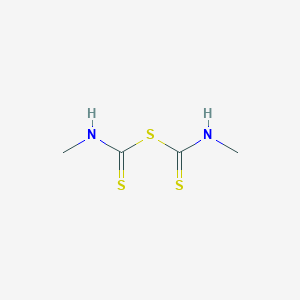
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

